Propargyl-PEG10-alcohol
Overview
Description
Propargyl-PEG10-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
Molecular Structure Analysis
Propargyl-PEG10-alcohol has a molecular weight of 452.5 g/mol and a molecular formula of C21H40O10 . It contains a hydroxyl group and a propargyl group .Chemical Reactions Analysis
Propargyl-PEG10-alcohol can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of a larger class of reactions known as Click Chemistry .Physical And Chemical Properties Analysis
Propargyl-PEG10-alcohol is a PEG derivative with a molecular weight of 452.5 g/mol and a molecular formula of C21H40O10 . The hydrophilic PEG spacer increases its solubility in aqueous media .Scientific Research Applications
Catalytic Propargylic Substitution Reaction
Propargyl-PEG10-alcohol can play a crucial role in organic synthesis due to its highly nucleophilic alkyne functional moiety and its considerably acidic terminal hydrogen atom . This allows the propargylic unit to offer a handle for further synthetic transformations .
Synthesis of Bioactive Heterocycles
Propargyl-PEG10-alcohol has significantly contributed to the synthesis of bioactive heterocycles over the past two decades . The nucleophilic nature of the triple bond and electrophilic nature of furnished carbocations from propargyl alcohols make these intermediates highly reactive and useful for the synthesis of various heterocycles .
ADC Linker Customization
Propargyl-PEG10-alcohol can be used for the customization of Antibody-Drug Conjugate (ADC) linkers . This ensures that they align precisely with research objectives and can incorporate large varieties of linker-payload attachment, linker-antibody attachment, spacer, and peptide/peptidomimetic linkage .
Synthesis of Propargyl Monosaccharide
Propargyl-PEG10-alcohol can be functionalized at the anomeric position through Fisher glycosylation, producing a propargyl monosaccharide . This method can be useful in carbohydrate synthesis and methodology development .
Synthesis of Heterobifunctional Poly (ethylene glycol)
Propargyl-PEG10-alcohol can be used in the synthesis of heterobifunctional poly (ethylene glycol) (PEG) . This method can be useful for the development of PEG-based bioconjugates for a variety of biomedical applications .
Synthesis of PROTACs
Propargyl-PEG10-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Safety And Hazards
Future Directions
Propargyl-PEG10-alcohol is a versatile compound that can be used in the synthesis of PROTACs . Its hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This opens up new synthetic pathways for further elaboration .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1,22H,3-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQGPFAGZKPHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG10-alcohol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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